molecular formula C20H32O B1670310 Madol CAS No. 3275-64-7

Madol

Cat. No.: B1670310
CAS No.: 3275-64-7
M. Wt: 288.5 g/mol
InChI Key: FRVHJVATKMIOPQ-PAPWGAKMSA-N
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Description

Desoxymethyltestosterone, also known as Madol or Pheraplex, is a synthetic and orally active anabolic-androgenic steroid. It is a 17α-methylated derivative of dihydrotestosterone. This compound was one of the first designer steroids marketed as a performance-enhancing drug for athletes and bodybuilders .

Biochemical Analysis

Biochemical Properties

Desoxymethyltestosterone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to the androgen receptor (AR) with about half the affinity of dihydrotestosterone . This binding initiates a cascade of biochemical events that lead to its anabolic and androgenic effects. The compound also interacts with enzymes involved in steroid metabolism, such as 5α-reductase and aromatase, although its exact interactions with these enzymes are less well-documented .

Cellular Effects

Desoxymethyltestosterone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It promotes muscle growth by stimulating protein synthesis and inhibiting protein degradation in muscle cells . The compound also affects cell signaling pathways by activating the androgen receptor, which in turn regulates the expression of genes involved in muscle growth and development . Additionally, desoxymethyltestosterone can impact cellular metabolism by increasing the uptake of amino acids and glucose into muscle cells .

Molecular Mechanism

At the molecular level, desoxymethyltestosterone exerts its effects primarily through binding to the androgen receptorThis interaction regulates the transcription of target genes involved in muscle growth and development . Desoxymethyltestosterone also inhibits the activity of enzymes such as 5α-reductase, which converts testosterone to dihydrotestosterone, thereby modulating the levels of active androgens in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of desoxymethyltestosterone can change over time. The compound is relatively stable, but its anabolic effects may diminish with prolonged use due to receptor downregulation and other adaptive mechanisms . Long-term studies in animal models have shown that desoxymethyltestosterone can cause liver damage and left ventricular hypertrophy, indicating potential long-term adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of desoxymethyltestosterone vary with different dosages in animal models. At low doses, it promotes muscle growth and increases strength without significant adverse effects . At higher doses, it can cause liver damage, cardiovascular problems, and other toxic effects . Studies have shown that desoxymethyltestosterone has an anabolic effect 160% that of testosterone while being only 60% as androgenic, giving it a favorable anabolic-to-androgenic ratio .

Metabolic Pathways

Desoxymethyltestosterone is metabolized primarily in the liver, where it undergoes various enzymatic transformations. These include oxidation, reduction, and conjugation reactions that convert the compound into more polar metabolites for excretion . The enzymes involved in these metabolic pathways include cytochrome P450 enzymes, which play a crucial role in the oxidation of desoxymethyltestosterone . The compound’s metabolites are then excreted in the urine .

Transport and Distribution

Desoxymethyltestosterone is transported and distributed within cells and tissues through the bloodstream. It binds to plasma proteins such as albumin and sex hormone-binding globulin (SHBG), which facilitate its transport to target tissues . Once inside the cells, desoxymethyltestosterone can diffuse across cell membranes and bind to intracellular androgen receptors . Its distribution is influenced by factors such as tissue perfusion, lipid content, and regional pH .

Subcellular Localization

Within cells, desoxymethyltestosterone is primarily localized in the cytoplasm and nucleus. It binds to androgen receptors in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus . In the nucleus, this complex interacts with DNA to regulate gene expression . The subcellular localization of desoxymethyltestosterone is crucial for its activity, as it allows the compound to modulate the transcription of target genes involved in muscle growth and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

Desoxymethyltestosterone is synthesized through a multi-step process starting from dihydrotestosteroneThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate these transformations .

Industrial Production Methods

Industrial production of desoxymethyltestosterone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Desoxymethyltestosterone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of desoxymethyltestosterone .

Scientific Research Applications

Desoxymethyltestosterone has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of anabolic steroids.

    Biology: Studied for its effects on muscle growth and androgen receptor binding.

    Medicine: Investigated for potential therapeutic uses in conditions like muscle wasting and osteoporosis.

    Industry: Used in the development of performance-enhancing supplements and drugs.

Comparison with Similar Compounds

Desoxymethyltestosterone is unique among anabolic steroids due to its structure, which includes a double bond at the 2-position and the absence of a 3-keto group. Similar compounds include:

Desoxymethyltestosterone’s unique structure gives it a favorable anabolic to androgenic ratio, making it a potent performance-enhancing agent with relatively fewer androgenic side effects .

Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h4-5,14-17,21H,6-13H2,1-3H3/t14-,15-,16+,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVHJVATKMIOPQ-PAPWGAKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC=CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC=CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872931
Record name Desoxymethyltestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3275-64-7
Record name Desoxymethyltestosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3275-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desoxymethyltestosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003275647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC63329
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Desoxymethyltestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESOXYMETHYLTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9E9G5A169
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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